Regioisomeric Differentiation: Meta-Methyl vs. Para-Methyl Substitution on the Oxadiazole Phenyl Ring
The target compound features a 3-methylphenyl (m-tolyl) substituent on the oxadiazole ring, whereas its closest commercially available analog, 2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1185112-63-3), bears a 4-methylphenyl (p-tolyl) group. Meta-substitution alters both electronic distribution across the oxadiazole ring and the spatial orientation of the methyl group relative to the phthalazinone core. In the broader oxadiazol-phthalazinone series, substituent position on the phenyl ring directly impacts anti-proliferative potency; for example, compound 7c (with a specific aryl substitution pattern) showed an IC50 of 17.2 ± 1.9 µM against HepG2, whereas compound 7d (differing only in substituent identity) achieved 6.3 ± 0.7 µM under identical conditions [1].
| Evidence Dimension | Regioisomeric substitution pattern (meta-CH3 vs. para-CH3) on oxadiazole 3-phenyl ring |
|---|---|
| Target Compound Data | 3-methylphenyl (meta-tolyl) substitution; no direct IC50 data available for this specific compound |
| Comparator Or Baseline | 2-Phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1185112-63-3): 4-methylphenyl (para-tolyl) substitution; no direct IC50 data available. Class benchmark: IC50 range for oxadiazol-phthalazinones = 5.0 to >100 µM across HepG2 and MCF-7 cell lines [1]. |
| Quantified Difference | Non-quantifiable for these two specific compounds due to absence of published matched-pair assay data. Class-level precedent: aryl substituent position changes IC50 by up to 3–10 fold in related oxadiazol-phthalazinone pairs [1]. |
| Conditions | Class-level data from MTT assay; HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines; 48 h exposure; n=3 [1]. |
Why This Matters
Meta vs. para substitution dictates both steric and electronic properties at the oxadiazole ring, which is a critical pharmacophoric element for target engagement; procurement of the incorrect regioisomer invalidates structure-activity relationship (SAR) studies.
- [1] Hekal, M. H., El-Naggar, A. M., Abu El-Azm, F. S. M., El-Sayed, W. M. (2020). Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. RSC Advances, 10(7), 3675-3688. doi:10.1039/c9ra09016a View Source
